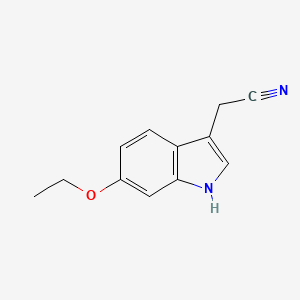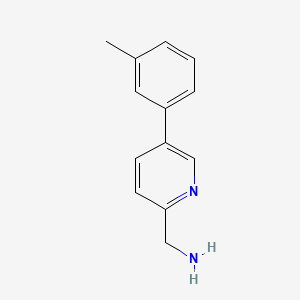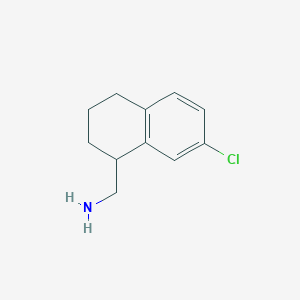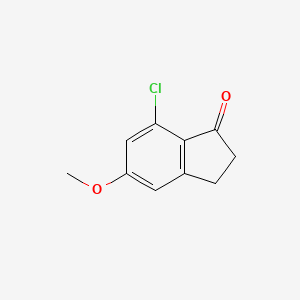
(R)-1-(4-methylbenzyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(4-méthylbenzyl)pyrrolidin-3-ol est un composé chiral qui appartient à la classe des pyrrolidines. Il se caractérise par la présence d'un cycle pyrrolidine substitué par un groupe 4-méthylbenzyle et un groupe hydroxyle en position 3.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (R)-1-(4-méthylbenzyl)pyrrolidin-3-ol implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec des matériaux de départ disponibles dans le commerce, tels que le chlorure de 4-méthylbenzyle et la pyrrolidine.
Substitution nucléophile : Le chlorure de 4-méthylbenzyle subit une substitution nucléophile avec la pyrrolidine pour former la 1-(4-méthylbenzyl)pyrrolidine.
Hydroxylation : La 1-(4-méthylbenzyl)pyrrolidine obtenue est ensuite soumise à une hydroxylation en position 3 pour donner (R)-1-(4-méthylbenzyl)pyrrolidin-3-ol. Cette étape implique souvent l'utilisation d'agents oxydants tels que l'acide m-chloroperbenzoïque (m-CPBA) dans des conditions contrôlées.
Méthodes de production industrielle
En milieu industriel, la production de (R)-1-(4-méthylbenzyl)pyrrolidin-3-ol peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela inclut l'utilisation de systèmes catalytiques avancés et de réacteurs à flux continu pour améliorer l'efficacité réactionnelle et la capacité de mise à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions
(R)-1-(4-méthylbenzyl)pyrrolidin-3-ol peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un dérivé cétone ou aldéhyde.
Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle, formant un dérivé pyrrolidine entièrement saturé.
Substitution : Le groupe benzyle peut subir des réactions de substitution électrophile ou nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium (KMnO4).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le brome, le chlore) et les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Formation de dérivés cétone ou aldéhyde.
Réduction : Formation de dérivés pyrrolidine entièrement saturés.
Substitution : Formation de divers dérivés benzyle substitués.
Applications de la recherche scientifique
(R)-1-(4-méthylbenzyl)pyrrolidin-3-ol a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.
Biologie : Investigé pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment en tant que précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques fins et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de (R)-1-(4-méthylbenzyl)pyrrolidin-3-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydroxyle et le centre chiral jouent un rôle crucial dans son affinité de liaison et sa sélectivité envers les molécules cibles. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes ou de certains récepteurs, modulant leur activité et influençant divers processus biologiques.
Applications De Recherche Scientifique
®-1-(4-methylbenzyl)pyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-1-(4-methylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chiral center play crucial roles in its binding affinity and selectivity towards target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biological processes.
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-1-(4-méthylbenzyl)pyrrolidin-3-ol : L'énantiomère de (R)-1-(4-méthylbenzyl)pyrrolidin-3-ol, différant dans l'arrangement spatial des atomes.
1-(4-méthylbenzyl)pyrrolidine : Manque le groupe hydroxyle en position 3.
1-benzylpyrrolidin-3-ol : Manque le groupe méthyle sur le cycle benzyle.
Unicité
(R)-1-(4-méthylbenzyl)pyrrolidin-3-ol est unique en raison de sa configuration chirale spécifique et de la présence à la fois du groupe 4-méthylbenzyle et du groupe hydroxyle.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(3R)-1-[(4-methylphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3/t12-/m1/s1 |
Clé InChI |
OTAGUVODSNQJHZ-GFCCVEGCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2CC[C@H](C2)O |
SMILES canonique |
CC1=CC=C(C=C1)CN2CCC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)
![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)
![2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11902476.png)
![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)
![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)

![(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)



